

An In-depth Technical Guide to the Solubility and Stability of 6-Deoxypenciclovir

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxypenciclovir is a key intermediate in the metabolic activation of the antiviral prodrug famciclovir.[1][2][3] Famciclovir is administered orally and is readily absorbed, after which it undergoes extensive first-pass metabolism to **6-Deoxypenciclovir**. This intermediate is subsequently oxidized by aldehyde oxidase in the liver to form the pharmacologically active antiviral agent, penciclovir.[2][4] Understanding the physicochemical properties of **6-Deoxypenciclovir**, specifically its solubility and stability, is crucial for the development of robust bioanalytical methods, for ensuring the quality and consistency of in vitro and in vivo studies, and for the optimization of drug delivery systems.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **6-Deoxypenciclovir**. It includes qualitative and, where available, quantitative data, detailed experimental protocols for characterization, and visual representations of its metabolic pathway and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Deoxypenciclovir** is presented below.



Property	Value	Source
Chemical Name	2-[2-(2-amino-9H-purin-9- yl)ethyl]-1,3-propanediol	
Synonyms	BRL 42359, Di-desacetyl Famciclovir	_
Molecular Formula	C10H15N5O2	_
Molecular Weight	237.26 g/mol	_
CAS Number	104227-86-3	_

Solubility Profile

Quantitative solubility data for **6-Deoxypenciclovir** in a range of aqueous and organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data for the parent drug, penciclovir, provide valuable context.

Table of **6-Deoxypenciclovir** Solubility

Solvent	Solubility Remarks	
DMSO	Slightly soluble	Qualitative description.
Methanol	Slightly soluble	Qualitative description.
Water	Data not available	-
Ethanol	Data not available	-
Acetonitrile	Data not available	-
Propylene Glycol	Data not available	-

Comparative Solubility of Penciclovir

For reference, the solubility of the active metabolite, penciclovir, is provided below.



Solvent	Solubility	pH (if applicable)	Temperature
Water	1.7 mg/mL	Not specified	20°C
Aqueous Buffer	10.0 mg/mL	2	Not specified
Methanol	0.2 mg/mL	Not specified	20°C
Propylene Glycol	1.3 mg/mL	Not specified	20°C

Stability Profile

Detailed quantitative stability data for **6-Deoxypenciclovir** from forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) is not readily available in the scientific literature. However, a product information sheet indicates that the solid compound is stable for at least four years under appropriate storage conditions.

To provide a framework for stability assessment, the following sections outline the expected degradation pathways based on the behavior of structurally related nucleoside analogs like acyclovir and tenofovir, and provide standardized protocols for conducting stability-indicating studies.

Table of Expected Stability of 6-Deoxypenciclovir under Stress Conditions



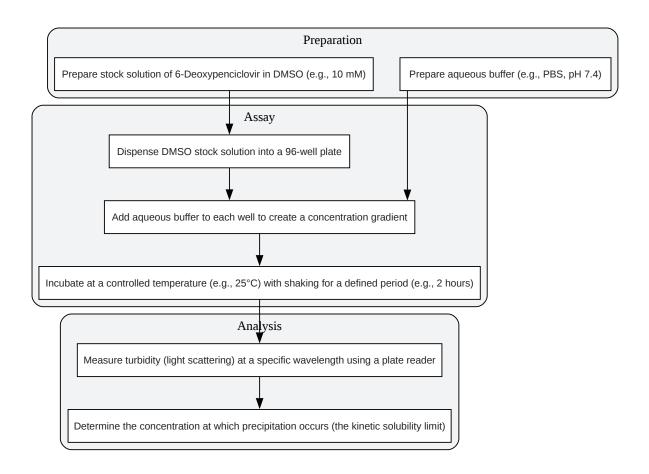
Condition	Expected Stability	Potential Degradation Products	
Acidic Hydrolysis	Potential for degradation	Guanine and other purine ring- opened products.	
Alkaline Hydrolysis	Potential for degradation	Purine ring modifications and side-chain cleavage products.	
Oxidative Degradation	Potential for degradation	N-oxides, hydroxylated derivatives.	
Photolytic Degradation	Likely stable in solid form, potential for degradation in solution	Photodegradation products resulting from UV/Vis light exposure.	
Thermal Degradation	Stable at ambient temperatures, degradation at elevated temperatures	Products of thermal decomposition.	

Metabolic Pathway of Famciclovir to Penciclovir

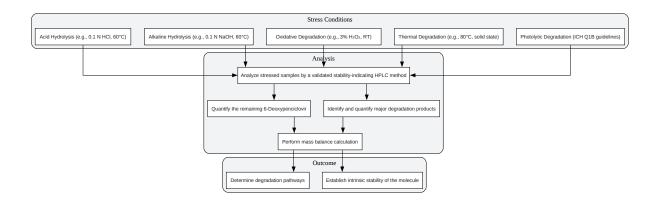
The metabolic conversion of famciclovir to the active drug penciclovir is a two-step enzymatic process, with **6-Deoxypenciclovir** as the key intermediate. This pathway is crucial for the oral bioavailability of penciclovir.











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